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molecular formula C14H14ClN5O B8432349 (6-Chloro-pyridin-3-yl)-(4-pyrimidin-2-yl-piperazin-1-yl)-methanone

(6-Chloro-pyridin-3-yl)-(4-pyrimidin-2-yl-piperazin-1-yl)-methanone

Cat. No. B8432349
M. Wt: 303.75 g/mol
InChI Key: JPYXWVKMGYVIMM-UHFFFAOYSA-N
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Patent
US08772291B2

Procedure details

To a solution of chloronicotinic acid (2.51 g, 15.9 mmol) in DMF (64 ml), EDO (4.57 g, 23.9 mmol) and HOBt (3.23 g, 23.9 mmol) were added. Hunig's base (19.3 ml, 111 mmol) was added and the reaction was allowed to stir for 5 minutes. After this induction period, piperazine (4.52 g, 19.1 mmol) was added and the reaction stirred at room temperature. After stirring for 72 hours, the reaction was diluted with ethyl acetate and water. The layers were separated, and the aqueous portion was extracted twice more with ethyl acetate. The combined organic layers were washed with water three times and once with brine, dried over MgSO4, filtered, and concentrated. The crude product was purified by silica gel chromatography using 20-25% acetone/hexanes, yielding the product (2.05 g, 42%) as a tan solid: 1H NMR (400 MHz, CDCl3) δ 8.49 (d, J=1.8 Hz, 1H), 8.34 (d, J=4.7 Hz, 2H), 7.77 (dd, J=8.2, 2.4 Hz, 1H), 7.43 (d, J=8.1 Hz, 1H), 6.57 (t, J=4.8 Hz, 1H), 3.89 (bs, 6H), 3.52 (bs, 2H); m/z calcd. for C14H14ClN5O: 303.08 found: (M+H)+304.1; HPLC retention time=1.822 min (gradient of solvent B-0 to 100%; wavelength 254 nm), purity=100%.
Quantity
2.51 g
Type
reactant
Reaction Step One
Name
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step Two
Quantity
4.52 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.C1C=[CH:13][C:14]2N(O)N=[N:17][C:15]=2C=1.C[CH2:22][N:23]([CH:27](C)C)[CH:24](C)C.[NH:30]1CCNCC1.[CH3:36][N:37]([CH:39]=[O:40])[CH3:38]>C(OCC)(=O)C.O>[Cl:1][C:2]1[N:10]=[CH:9][C:8]([C:39]([N:37]2[CH2:38][CH2:24][N:23]([C:22]3[N:17]=[CH:15][CH:14]=[CH:13][N:30]=3)[CH2:27][CH2:36]2)=[O:40])=[CH:7][CH:3]=1

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
3.23 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
64 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
19.3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
4.52 g
Type
reactant
Smiles
N1CCNCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature
STIRRING
Type
STIRRING
Details
After stirring for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted twice more with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water three times and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(=O)N1CCN(CC1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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